3-Cyano-5-formylbenzoic acid methyl ester
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Overview
Description
3-Cyano-5-formylbenzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a cyano group (-CN) and a formyl group (-CHO) attached to the benzene ring, along with a methyl ester functional group (-COOCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-formylbenzoic acid methyl ester typically involves the esterification of 3-Cyano-5-formylbenzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-Cyano-5-formylbenzoic acid+MethanolAcid Catalyst3-Cyano-5-formylbenzoic acid methyl ester+Water
Common acid catalysts used in this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of polymer-supported catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-formylbenzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen (H2) with a catalyst
Substitution: Amines, Alcohols
Major Products Formed
Oxidation: 3-Cyano-5-carboxybenzoic acid
Reduction: 3-Amino-5-formylbenzoic acid methyl ester
Substitution: Various substituted esters or amides depending on the nucleophile used
Scientific Research Applications
3-Cyano-5-formylbenzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes or inhibitors.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Cyano-5-formylbenzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and formyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-4-formylbenzoic acid methyl ester
- 3-Cyano-5-methylbenzoic acid methyl ester
- 3-Cyano-5-formylbenzoic acid ethyl ester
Uniqueness
3-Cyano-5-formylbenzoic acid methyl ester is unique due to the specific positioning of the cyano and formyl groups on the benzene ring, which can significantly influence its reactivity and interactions with other molecules. This unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C10H7NO3 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
methyl 3-cyano-5-formylbenzoate |
InChI |
InChI=1S/C10H7NO3/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4,6H,1H3 |
InChI Key |
VTEMTWUIZBQICO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)C=O |
Origin of Product |
United States |
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